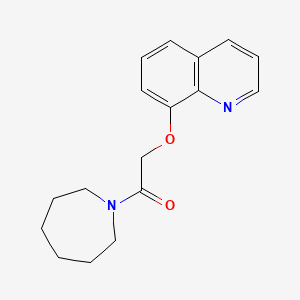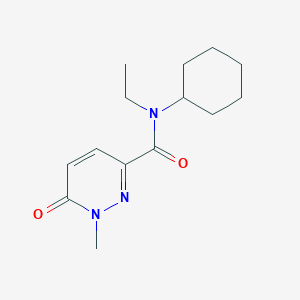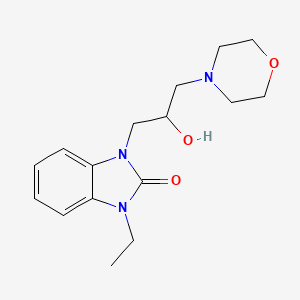
1-Pyrrolidin-1-yl-2-quinolin-8-yloxyethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyrrolidin-1-yl-2-quinolin-8-yloxyethanone, commonly known as PQOE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PQOE is a synthetic compound that belongs to the class of quinoline derivatives. It has been found to possess a range of biological activities, making it a promising candidate for drug development and other research applications.
Wirkmechanismus
The exact mechanism of action of PQOE is not fully understood. However, it is believed that PQOE interacts with certain proteins and enzymes in the body, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
PQOE has been found to possess a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative stress. PQOE has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
PQOE has several advantages as a research tool. It is highly selective for certain metal ions, making it a useful probe for detecting these ions in biological samples. It is also relatively easy to synthesize, making it readily available for research purposes. However, PQOE has some limitations as well. It is not very stable, and its fluorescence properties can be affected by changes in pH and temperature.
Zukünftige Richtungen
There are several future directions for research on PQOE. One area of research is the development of new fluorescent probes based on PQOE. Researchers are also exploring the use of PQOE as a potential therapeutic agent for the treatment of various diseases. Additionally, there is interest in studying the interactions between PQOE and other proteins and enzymes in the body to gain a better understanding of its mechanism of action.
Synthesemethoden
The synthesis of PQOE involves a series of chemical reactions that require expertise in organic chemistry. One of the most commonly used methods for synthesizing PQOE involves the reaction of 2-chloroquinoline-8-carbaldehyde with pyrrolidine in the presence of a base such as potassium carbonate. The resulting product is then treated with 2-bromoethanol to yield PQOE.
Wissenschaftliche Forschungsanwendungen
PQOE has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its use as a fluorescent probe for detecting metal ions. PQOE has been found to selectively bind to certain metal ions such as copper, zinc, and cadmium, making it a useful tool for detecting these ions in biological samples.
Eigenschaften
IUPAC Name |
1-pyrrolidin-1-yl-2-quinolin-8-yloxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-14(17-9-1-2-10-17)11-19-13-7-3-5-12-6-4-8-16-15(12)13/h3-8H,1-2,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUMYKUKHZDRTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7510385.png)
![1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7510404.png)



![N-[2-(4-fluorophenyl)ethyl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B7510467.png)




![4-[4-[[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]piperazin-1-yl]sulfonylmorpholine](/img/structure/B7510505.png)
